molecular formula C16H19NO2 B228349 8-(3-Methylphenyl)-8-azaspiro[4.5]decane-7,9-dione

8-(3-Methylphenyl)-8-azaspiro[4.5]decane-7,9-dione

Cat. No. B228349
M. Wt: 257.33 g/mol
InChI Key: NKRRWRJETVPQHC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-(3-Methylphenyl)-8-azaspiro[4.5]decane-7,9-dione, also known as AZD-7762, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in cancer treatment. This compound belongs to the class of pyrazolo[3,4-d]pyrimidines and has been found to exhibit potent inhibitory effects on checkpoint kinases, which play a critical role in regulating the cell cycle and DNA damage response.

Mechanism of Action

8-(3-Methylphenyl)-8-azaspiro[4.5]decane-7,9-dione exerts its anti-cancer effects by inhibiting checkpoint kinases CHK1 and CHK2. These kinases play a critical role in regulating the cell cycle and DNA damage response. Inhibition of these kinases leads to the accumulation of DNA damage and the induction of apoptosis in cancer cells. 8-(3-Methylphenyl)-8-azaspiro[4.5]decane-7,9-dione has also been found to enhance the efficacy of DNA-damaging agents by preventing the repair of DNA damage.
Biochemical and Physiological Effects:
8-(3-Methylphenyl)-8-azaspiro[4.5]decane-7,9-dione has been shown to induce cell cycle arrest and apoptosis in cancer cells. It has also been found to enhance the cytotoxic effects of DNA-damaging agents such as ionizing radiation and chemotherapy drugs. In addition, 8-(3-Methylphenyl)-8-azaspiro[4.5]decane-7,9-dione has been shown to inhibit the growth of cancer cells in vitro and in vivo.

Advantages and Limitations for Lab Experiments

One of the main advantages of 8-(3-Methylphenyl)-8-azaspiro[4.5]decane-7,9-dione is its potent inhibitory effects on checkpoint kinases, making it a promising candidate for cancer therapy. However, one of the limitations of this compound is its potential toxicity, which may limit its clinical applications. Further studies are needed to determine the optimal dosage and treatment regimen for 8-(3-Methylphenyl)-8-azaspiro[4.5]decane-7,9-dione.

Future Directions

There are several future directions for the study of 8-(3-Methylphenyl)-8-azaspiro[4.5]decane-7,9-dione. One area of research is the identification of biomarkers that can predict the response of cancer cells to this compound. Another area of research is the development of combination therapies that can enhance the efficacy of 8-(3-Methylphenyl)-8-azaspiro[4.5]decane-7,9-dione. Additionally, further studies are needed to determine the safety and efficacy of this compound in clinical trials.

Synthesis Methods

The synthesis of 8-(3-Methylphenyl)-8-azaspiro[4.5]decane-7,9-dione involves a multi-step process that starts with the reaction of 3-methylbenzaldehyde with ethyl cyanoacetate to form 3-methyl-2-cyanoacrylate. This intermediate is then subjected to a Knoevenagel condensation reaction with 1,2-diaminocyclohexane to yield the spirocyclic intermediate. The final step involves the oxidation of the spirocyclic intermediate to form 8-(3-Methylphenyl)-8-azaspiro[4.5]decane-7,9-dione.

Scientific Research Applications

8-(3-Methylphenyl)-8-azaspiro[4.5]decane-7,9-dione has been extensively studied for its potential applications in cancer treatment. It has been found to sensitize cancer cells to DNA-damaging agents such as ionizing radiation and chemotherapy drugs. This compound has also been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a promising candidate for cancer therapy.

properties

Molecular Formula

C16H19NO2

Molecular Weight

257.33 g/mol

IUPAC Name

8-(3-methylphenyl)-8-azaspiro[4.5]decane-7,9-dione

InChI

InChI=1S/C16H19NO2/c1-12-5-4-6-13(9-12)17-14(18)10-16(11-15(17)19)7-2-3-8-16/h4-6,9H,2-3,7-8,10-11H2,1H3

InChI Key

NKRRWRJETVPQHC-UHFFFAOYSA-N

SMILES

CC1=CC(=CC=C1)N2C(=O)CC3(CCCC3)CC2=O

Canonical SMILES

CC1=CC(=CC=C1)N2C(=O)CC3(CCCC3)CC2=O

Origin of Product

United States

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